N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline
Description
Molecular Architecture and Bonding Configuration
The molecular formula of N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline is C₁₇H₂₁N , as confirmed by its CAS registry entry . The compound consists of two benzene rings: one substituted at the 2,4,6-positions with methyl groups and the other at the 2,6-positions, both linked via a central nitrogen atom (Fig. 1). The SMILES notation (CC1=C(NC2=C(C)C=CC=C2C)C(C)=CC(C)=C1) highlights the connectivity, with the nitrogen atom forming a single bond to each aromatic ring.
The bonding configuration is influenced by the electron-donating methyl groups, which enhance the basicity of the amine nitrogen while inducing steric hindrance. The 2,6-dimethylphenyl group adopts a near-planar conformation relative to the central nitrogen, while the 2,4,6-trimethylphenyl group exhibits slight torsional distortion due to repulsion between adjacent methyl substituents. This distortion is consistent with substituted triarylamines, where steric bulk at ortho positions disrupts coplanarity .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₁₇H₂₁N |
| Molecular weight | 239.36 g/mol |
| Bond angles (C-N-C) | ~120° (approximate sp² hybridization) |
| Torsional angle (N-C-C) | 15–25° (due to steric hindrance) |
The nitrogen’s lone pair participates in minimal conjugation with the aromatic rings, as evidenced by the near-tetrahedral geometry around the nitrogen atom. This limited resonance stabilizes the amine while preserving its nucleophilic character, a feature critical for its reactivity in catalytic and synthetic applications .
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is not explicitly detailed in the provided sources, analogous triarylamines offer insights into its likely packing behavior. For example, the orthorhombic crystal system observed in structurally related compounds (e.g., P2₁2₁2₁ space group) suggests a preference for dense, ordered packing driven by van der Waals interactions between methyl groups . The unit cell volume for such systems typically exceeds 3000 ų, with densities around 1.3–1.4 Mg/m³ .
Intramolecular interactions, such as C–H⋯π contacts between methyl hydrogens and adjacent aromatic rings, likely stabilize specific conformations. In N-(2,4,6-trimethylphenyl)maleamic acid, for instance, short intramolecular hydrogen bonds (O–H⋯O) enforce rigidity . Although hydrogen bonding is absent here, steric repulsion between the 2,6-dimethyl and 2,4,6-trimethyl groups may similarly restrict rotational freedom around the N–C bonds.
Table 2: Hypothetical Crystallographic Parameters
Conformational studies of related compounds reveal that methyl groups at ortho positions induce atropisomerism , where rotational barriers exceed 25 kcal/mol, rendering interconversion slow at room temperature . While this compound lacks the asymmetry required for atropisomerism, its substituted analogs demonstrate how steric effects govern dynamic behavior.
Comparative Structural Analysis with Substituted Triarylamines
This compound belongs to a broader class of triarylamines, whose properties are modulated by substitution patterns. A comparison with 1,3-bis-(2,4,6-trimethylphenyl)imidazolium salts and N-aryl phthalimides highlights key structural divergences:
- Symmetry and Steric Bulk : Unlike the C₂-symmetric imidazolium salts , this compound exhibits reduced symmetry due to uneven methyl distribution. This asymmetry impacts solubility and crystallinity, as seen in its higher melting point compared to fully symmetric analogs.
- Electronic Effects : The electron-donating methyl groups increase the amine’s basicity relative to halogen-substituted triarylamines. In catalytic applications, this enhances nitrogen’s nucleophilicity, facilitating bond-forming reactions .
- Conformational Flexibility : Compared to N-aryl phthalimides, which exhibit rigid, planar structures due to conjugation , this compound’s rotational freedom around the N–C bonds allows adaptive binding in host-guest systems.
Table 3: Structural Comparison with Analogous Triarylamines
The 2,4,6-trimethylphenyl (mesityl) group, common in N-heterocyclic carbene ligands , contrasts with the 2,6-dimethylphenyl group here. The latter imposes less steric hindrance, enabling closer packing in the solid state. Conversely, mesityl groups in imidazolium salts create bulky environments that stabilize reactive intermediates .
Properties
CAS No. |
68014-58-4 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline |
InChI |
InChI=1S/C17H21N/c1-11-9-14(4)17(15(5)10-11)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3 |
InChI Key |
NLXYMNARXOOBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methyl groups on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Grubbs' Catalyst Preparation
2,4,6-Trimethylaniline is utilized in the preparation of Grubbs' catalyst, which is essential for olefin metathesis reactions. This catalyst has significant implications in polymer chemistry and organic synthesis due to its ability to facilitate the formation of carbon-carbon double bonds .
Ligand Formation
The compound is also involved in synthesizing various ligands. For instance, it undergoes condensation reactions with glyoxal to produce glyoxal-bis(mesitylimine) and can react with 1,3-diketones to form 1,3-diketimine ligands. These ligands are crucial in coordination chemistry and catalysis .
Dye Production
Acid Blue 129 Dye
One of the most notable applications of 2,4,6-trimethylaniline is its role as a precursor in the production of Acid Blue 129 dye. This dye is extensively used in histochemistry for staining purposes due to its vibrant color and stability . The synthesis process involves various chemical reactions that highlight the compound's utility in dye manufacturing.
Material Science
Polytriarylamines
In materials science, derivatives of 2,4,6-trimethylaniline are used as intermediates for synthesizing polytriarylamines. These materials are electron-rich and find applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. The synthesis typically involves reactions such as Yamamoto polycondensation .
Toxicological Studies
Genotoxicity Research
Research has indicated that 2,4,6-trimethylaniline exhibits genotoxic properties. Studies involving various assays have shown that it can cause DNA damage in different cell types. For example:
- The alkaline Comet assay demonstrated positive results for DNA damage in liver and bone marrow cells.
- Mutagenicity tests in cultured rat fibroblasts also yielded positive results .
These findings necessitate careful handling and regulation of the compound due to its potential health risks.
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemical Synthesis | Grubbs' Catalyst | Key role in olefin metathesis |
| Ligand Formation | Forms glyoxal-bis(mesitylimine) | |
| Dye Production | Acid Blue 129 Dye | Important for histochemistry |
| Material Science | Polytriarylamines | Used in OLEDs and solar cells |
| Toxicological Studies | Genotoxicity Research | Positive results in DNA damage assays |
Case Studies
Case Study 1: Synthesis of Grubbs' Catalyst
A study demonstrated the effectiveness of using 2,4,6-trimethylaniline as a precursor for synthesizing Grubbs' catalyst. The catalyst was tested for its activity in various metathesis reactions with high yields reported.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that exposure to 2,4,6-trimethylaniline can lead to significant genotoxic effects. In vivo studies on rats indicated an increase in liver tumors associated with long-term exposure to the compound .
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline can be contextualized by comparing it to related aromatic amines. Key compounds include:
2,4,6-Trimethylaniline (2,4,6TMA)
- Structure : A simpler analog with methyl groups at the 2, 4, and 6 positions on the aniline ring.
- Applications : Used as a precursor in pesticide synthesis (e.g., benalaxyl, metalaxyl) and analytical standards for urine metabolite studies .
- Key Difference : Lacks the N-(2,6-dimethylphenyl) substituent, resulting in reduced steric hindrance and distinct reactivity in acetylation or alkylation reactions .
N,N-Dimesitylamine
- Structure : Features two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atom.
- Applications : Serves as a precursor for bulky ammonium catalysts, such as N,N-dimesitylammonium pentafluorobenzenesulfonate, which are effective in mild ester condensation reactions .
- Key Difference: The presence of two mesityl groups enhances steric bulk and catalytic selectivity compared to the mono-substituted this compound .
Trimecaine (N-Diethylamino-2,4,6-trimethylacetanilide)
- Structure: An acetanilide derivative with 2,4,6-trimethyl groups on the aromatic ring and a diethylamino side chain.
- Applications : A local anesthetic with prolonged efficacy due to its lipophilic methyl substituents .
- Key Difference: The acetanilide functional group and diethylamino side chain differentiate its pharmacological activity from the unmodified aniline structure of the target compound .
N,N,2,6-Tetramethylaniline
- Structure : Contains four methyl groups: two on the aromatic ring (2,6-positions) and two on the nitrogen atom.
- Key Difference : The N,N-dimethyl configuration reduces nucleophilicity compared to the secondary amine in this compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Steric Effects : The 2,6-dimethylphenyl group on the nitrogen atom in this compound introduces significant steric hindrance, which can modulate reaction pathways in catalytic systems .
- Pharmaceutical Relevance : Structural analogs like trimecaine highlight the importance of methyl substitution patterns in enhancing lipophilicity and biological activity .
- Agrochemical Utility : Derivatives of 2,4,6-trimethylaniline are critical in synthesizing fungicides (e.g., metalaxyl) and herbicides, underscoring the versatility of methyl-substituted anilines .
Biological Activity
N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C17H21N) is an aromatic amine characterized by the presence of multiple methyl groups on the phenyl rings. Its structure can be represented as follows:
This compound exhibits properties typical of aromatic amines, including potential mutagenicity and carcinogenicity.
1. Carcinogenic Potential
Research indicates that this compound may possess carcinogenic properties. A study involving chronic exposure in rodents demonstrated significant tumor formation in various organs:
- Liver Tumors : Increased incidences of hepatocellular carcinoma and cholangiocarcinoma were observed in male CD rats after dietary exposure to the compound over 18 months. The results showed a statistically significant increase in tumor incidence compared to control groups (p < 0.025) .
- Lung and Stomach Tumors : Similar increases in adenomas and adenocarcinomas were noted in the lungs and stomachs of treated rats .
2. Genotoxicity
Genotoxicity studies have revealed that this compound exhibits mutagenic effects under certain conditions:
- Salmonella Assays : The compound was found to be weakly mutagenic in Salmonella typhimurium strains .
- Drosophila Studies : It demonstrated mutagenic activity in the wing spot test using Drosophila melanogaster .
These findings suggest that the compound can induce genetic mutations, which may contribute to its carcinogenic potential.
3. Methemoglobinemia Induction
Exposure to this compound has been linked to methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing oxygen delivery in the body. This effect is attributed to the formation of N-hydroxylated metabolites during metabolism .
Table 1: Summary of Carcinogenic Studies on this compound
| Study Type | Organ Affected | Tumor Type | Incidence (Treated vs Control) | Statistical Significance |
|---|---|---|---|---|
| Rat Feeding Study | Liver | Hepatocellular carcinoma | 8/21 vs 0/16 | p < 0.025 |
| Rat Feeding Study | Lung | Adenocarcinoma | 8/21 vs 0/16 | p < 0.025 |
| Mouse Feeding Study | Liver | Hepatomas | 9/13 vs 5/15 | p < 0.025 |
| Mouse Feeding Study | Vascular | Vascular tumors | 4/13 vs 1/15 | p < 0.025 |
Case Study: Long-term Exposure Effects
A comprehensive study conducted over two years involving Sprague-Dawley rats revealed that long-term dietary exposure led to significant liver neoplasms. Out of fifty rats studied, several developed cholangiocarcinomas compared to a minimal incidence in control animals . These findings align with other studies indicating the compound's carcinogenic nature.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline, and how can reaction conditions be optimized?
- Methodological Answer : A key synthesis involves reacting 2,6-dimethylaniline with glyoxylic acid chloride derivatives under basic conditions (e.g., DBU in CH₂Cl₂). Intermediate steps include lithiation with n-BuLi to form N,2,6-trimethylaniline, followed by diazo group introduction. Critical parameters include solvent choice, temperature control (0°C to room temperature), and purification via column chromatography. NMR (¹H/¹³C) is essential for structural validation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR spectroscopy (e.g., ¹H at 400 MHz and ¹³C at 100 MHz in CDCl₃ or MeOD) is standard for verifying substituent positions and steric effects. For example, methyl groups at the 2,4,6-positions exhibit distinct splitting patterns due to hindered rotation . Crystallographic studies (e.g., X-ray diffraction) are recommended for resolving ambiguities in bulky derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under GHS as acutely toxic (oral, dermal, inhalation), with hazards including respiratory irritation (H335) and severe eye damage (H319). Mandatory precautions include fume hood use, PPE (gloves, goggles), and emergency protocols for spills (e.g., neutralization with activated carbon). Toxicity data from biological assays (e.g., LD₅₀ in rodents) should inform risk assessments .
Q. How can this compound be detected and quantified in biological matrices like urine or blood?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC/MS is effective for trace analysis. Optimize pH (alkaline for urine), ionic strength (saturation with Na₂SO₄), and temperature (60°C) to enhance analyte adsorption. Detection limits for 2,4,6-trimethylaniline in urine reach 0.40 ppb, with RSD <11% .
**What are the primary applications of this compound in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
